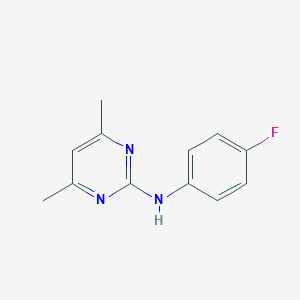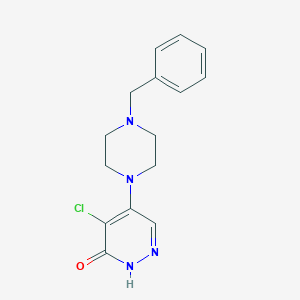![molecular formula C18H18F3N5O3 B284167 N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284167.png)
N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a critical role in the development and function of B cells, and its inhibition has been shown to be effective in treating B cell malignancies and autoimmune diseases.
Mécanisme D'action
BTK is a non-receptor tyrosine kinase that plays a critical role in B cell signaling and activation. Upon B cell receptor stimulation, BTK is activated and phosphorylates downstream signaling molecules, leading to B cell proliferation, survival, and differentiation. N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea binds to the ATP-binding site of BTK and inhibits its kinase activity, thereby blocking downstream signaling and inhibiting B cell activation and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-proliferative and pro-apoptotic effects on B cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In addition, this compound has been shown to inhibit the activation of B cells and the production of autoantibodies in autoimmune diseases such as lupus. This compound has also been shown to have minimal effects on T cell function, which is important for minimizing the risk of immunosuppression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. This compound has also been shown to have good pharmacokinetic properties and to be well-tolerated in preclinical studies. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
There are several potential future directions for the development of N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors, to enhance their efficacy and reduce the risk of resistance. Another area of interest is the development of more potent and selective BTK inhibitors with longer half-lives and improved pharmacokinetic properties. Finally, the use of BTK inhibitors in combination with immunotherapies, such as checkpoint inhibitors, is also an area of active investigation.
Méthodes De Synthèse
The synthesis of N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea involves several steps, including the preparation of 2-(trifluoromethyl)-1,3-benzodioxole, the coupling of 2-(trifluoromethyl)-1,3-benzodioxole with 6-bromo-4-pyrimidinamine, and the subsequent coupling of the resulting intermediate with 1-piperidinylamine. The final product is obtained by reacting the intermediate with N,N'-diisopropylcarbodiimide and 1-hydroxybenzotriazole.
Applications De Recherche Scientifique
N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea has been extensively studied in preclinical models and has shown promising results in the treatment of B cell malignancies and autoimmune diseases. In a study published in Cancer Research, this compound was shown to inhibit the growth of B cell lymphoma cells in vitro and in vivo by inducing apoptosis and inhibiting BTK signaling. In another study published in the Journal of Immunology, this compound was shown to be effective in suppressing the activation of B cells and the production of autoantibodies in a mouse model of lupus.
Propriétés
Formule moléculaire |
C18H18F3N5O3 |
|---|---|
Poids moléculaire |
409.4 g/mol |
Nom IUPAC |
1-(6-piperidin-1-ylpyrimidin-4-yl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea |
InChI |
InChI=1S/C18H18F3N5O3/c19-17(20,21)18(28-12-6-2-3-7-13(12)29-18)25-16(27)24-14-10-15(23-11-22-14)26-8-4-1-5-9-26/h2-3,6-7,10-11H,1,4-5,8-9H2,(H2,22,23,24,25,27) |
Clé InChI |
MJMJSSRREHEGIQ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=CC(=NC=N2)NC(=O)NC3(OC4=CC=CC=C4O3)C(F)(F)F |
SMILES canonique |
C1CCN(CC1)C2=NC=NC(=C2)NC(=O)NC3(OC4=CC=CC=C4O3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B284088.png)
![2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2,6-dimethoxybenzoate](/img/structure/B284089.png)
![N-(2-chlorophenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284091.png)
![2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B284094.png)

![2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate](/img/structure/B284097.png)

![4-chloro-5-[(3-hydroxypropyl)amino]-3(2H)-pyridazinone](/img/structure/B284099.png)
![4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester](/img/structure/B284101.png)


![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B284108.png)
